molecular formula C10H11NO B1290824 4-(Ethoxymethyl)benzonitrile CAS No. 146781-27-3

4-(Ethoxymethyl)benzonitrile

Cat. No. B1290824
CAS RN: 146781-27-3
M. Wt: 161.2 g/mol
InChI Key: QMZCNWHTYYXMDF-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)benzonitrile is a chemical compound with the molecular formula C10H11NO . It has an average mass of 161.200 Da and a Monoisotopic mass of 161.084061 Da .


Molecular Structure Analysis

The InChI code for 4-(Ethoxymethyl)benzonitrile is 1S/C10H11NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,8H2,1H3 . Theoretical wavenumbers at 1597 and 1574 cm −1 have been calculated and are in compliance with the original observations .


Chemical Reactions Analysis

The reaction mechanisms of benzonitrile and 4‐octyne catalyzed by Ni (PMe3)2 have been investigated . Benzonitrile has three possible paths to generate a metallic intermediate. Then insertion and reductive elimination reactions happen between the metallic intermediate and 4-octyne to yield the final product .


Physical And Chemical Properties Analysis

4-(Ethoxymethyl)benzonitrile has a molecular weight of 161.2 . It is a liquid at room temperature .

Scientific Research Applications

Astrochemistry

Interestingly, benzonitrile derivatives, including 4-(Ethoxymethyl)benzonitrile , are of interest in astrochemistry. The detection of similar compounds in interstellar space helps scientists understand the chemical complexity of the universe and the formation of life-essential molecules in space .

Safety And Hazards

The compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and avoiding heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

4-(ethoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZCNWHTYYXMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640825
Record name 4-(Ethoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethyl)benzonitrile

CAS RN

146781-27-3
Record name 4-(Ethoxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146781-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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